4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione
Overview
Description
4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione is a heterocyclic compound characterized by the presence of an isoindoline-1,3-dione core substituted with tetrachloro groups and a furan-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and chlorination steps. One common approach is the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The tetrachloro groups can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen, 1,4-diamino-2,3-dichloroanthraquinone as a catalyst.
Reduction: Sodium borohydride in solvents like ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a biological response modifier and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit protein kinase CK2, a key regulator of various cellular processes . The compound binds to the ATP-binding site of the kinase, thereby preventing its activity and downstream signaling.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione
- 4,5,6,7-tetrachloro-2-hydroxy-isoindole-1,3-dione
- 4,5,6,7-tetrachloro-2-(pyridin-2-yl)isoindoline-1,3-dione
Uniqueness
4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione is unique due to the presence of the furan-triazole moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4N4O3/c15-7-5-6(8(16)10(18)9(7)17)13(24)22(12(5)23)14-19-11(20-21-14)4-2-1-3-25-4/h1-3H,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVJYQDQRBJBAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NN2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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